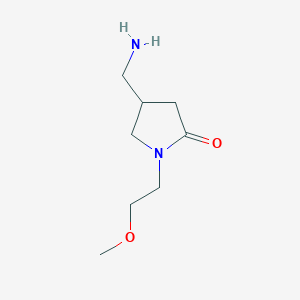

4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is systematically named based on its pyrrolidin-2-one core, with substituents assigned positions according to IUPAC rules. The parent structure, pyrrolidin-2-one, is a five-membered lactam ring with a ketone at position 2. Substituents are numbered sequentially: the 2-methoxyethyl group occupies position 1, while the aminomethyl group is at position 4.

Key structural identifiers :

| Parameter | Value |

|---|---|

| Molecular formula | C₈H₁₆N₂O₂ |

| Molecular weight | 172.22 g/mol |

| SMILES | O=C(C1)N(CCOC)CC1CN |

| InChIKey | BZVCHJSYUWBMBO-UHFFFAOYSA-N |

| CAS Number | 936940-05-5 (AKSci 1507DG) |

Isomeric considerations :

- Stereoisomerism : The compound can exist as a racemic mixture due to the presence of a chiral center at position 4 (bearing the aminomethyl group).

- Geometric isomerism : Absent due to the lack of double bonds or rigid stereogenic centers beyond the pyrrolidinone ring.

Molecular Geometry and Conformational Analysis

The pyrrolidin-2-one ring adopts an envelope conformation , a hallmark of strained cyclic amides. Computational studies on analogous γ-lactams (e.g., pyrrolidin-2-one) reveal a preferred flap angle of ~27.4°, where one carbon atom is displaced from the plane of the remaining ring atoms.

Substituent-induced deviations :

- 4-Aminomethyl group :

- The primary amine introduces steric bulk, potentially increasing puckering at position 4.

- Hydrogen bonding between the NH₂ group and the carbonyl oxygen may stabilize specific conformers.

- 1-(2-Methoxyethyl) group :

- The flexible ethoxy chain allows rotational freedom, reducing steric constraints.

- The methoxy group’s electron-donating effect may influence electronic distribution within the ring.

Comparative analysis :

Comparative Structural Features with Related Pyrrolidinone Derivatives

This compound shares core structural motifs with other pyrrolidinones but differs in substituent electronic and steric profiles.

Key comparisons :

Implications :

- Electronic effects : The methoxyethyl group’s electron-donating nature enhances ring electron density compared to non-oxygenated analogs.

- Steric interactions : The aminomethyl group introduces moderate steric strain, less pronounced than in aryl-substituted pyrrolidinones.

Crystallographic Data and Solid-State Arrangement

While specific crystallographic data for this compound are unavailable in peer-reviewed literature, insights can be drawn from structurally related pyrrolidinones.

Key observations from analogous systems :

- Non-planar conformations :

- Packing motifs :

Hypothesized solid-state behavior :

Research gaps :

- Experimental determination of unit cell parameters and space group.

- Direct comparison with computational models using ab initio methods.

Properties

IUPAC Name |

4-(aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-3-2-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVCHJSYUWBMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672372 | |

| Record name | 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-05-5 | |

| Record name | 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinones, including 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, exhibit significant antimicrobial properties. For instance, studies have demonstrated their effectiveness against multidrug-resistant (MDR) bacterial strains, particularly Gram-negative pathogens such as Escherichia coli and Acinetobacter baumannii. The compound's structural features contribute to its ability to inhibit bacterial type II topoisomerases, which are critical for bacterial DNA replication and repair .

Neurological Applications

The compound has been explored for its potential role as a GPR88 receptor agonist. GPR88 is implicated in various neurological disorders, and compounds that activate this receptor may offer therapeutic benefits for conditions such as addiction and mood disorders. In experimental models, certain derivatives have shown promise in modulating alcohol intake without affecting locomotor activity, suggesting a potential application in treating alcohol use disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrrolidinone structure can significantly affect its potency and selectivity:

- Substituent Variations : Alterations at the amino or methoxy groups can enhance antibacterial activity or modulate receptor interactions.

- Conformational Analysis : Studies suggest that the dihedral angle between functional groups can influence the compound's interaction with biological targets, impacting its efficacy against resistant strains .

Drug Development

The compound serves as a lead structure in drug development programs targeting MDR infections and neurological conditions. Its ability to penetrate biological membranes and interact with specific receptors makes it a candidate for further optimization in medicinal chemistry.

Reference Standards

This compound is also utilized as a reference standard in pharmaceutical testing. Its purity and consistent performance are essential for validating analytical methods and ensuring the reliability of experimental results .

Case Study 1: Antibacterial Efficacy

In a study focusing on the efficacy of various pyrrolidinone derivatives against MDR bacteria, this compound was identified as one of the more potent compounds, exhibiting low MIC values against resistant strains compared to traditional antibiotics like ciprofloxacin .

Case Study 2: GPR88 Agonism

Research into GPR88 activation revealed that certain modifications to the core structure of this compound enhanced its agonistic properties. This has led to further investigations into its potential as a therapeutic agent for treating alcohol dependence .

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Functional Group Variations

The table below highlights structural differences and key substituents among 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one and its analogs:

Pharmacological and Biochemical Comparisons

Acetylcholinesterase (AChE) Inhibition

- Compound 10b (1-(4-Methoxybenzyl)-3-(4-fluorobenzoyl)piperidin-1-yl-pyrrolidin-2-one): Exhibited potent AChE inhibition, outperforming donepezil in anti-Alzheimer’s assays .

- Structural Insight : The 4-methoxybenzyl and fluorobenzoyl groups enhance binding to AChE’s catalytic site. In contrast, the target compound lacks aromatic substituents, which may reduce AChE affinity.

Antioxidant Activity

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-oxadiazol-2-yl)pyrrolidin-2-one : Demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid due to the electron-withdrawing thioxo-oxadiazole group .

α-Adrenergic Receptor Modulation

- Compound 7 (1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one): High α₁-adrenoceptor affinity (pKᵢ = 7.13) attributed to the chlorophenyl-piperazine motif .

- Target Compound : The 2-methoxyethyl group may confer moderate hydrophilicity but lacks the piperazine-aryl pharmacophore critical for α-adrenergic activity.

Antiarrhythmic and Hypotensive Effects

- S-61 : Achieved ED₅₀ = 1.0 mg/kg iv in epinephrine-induced arrhythmia models, with prolonged hypotensive effects linked to its 2-tolyl-piperazine substituent .

Biological Activity

4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a synthetic organic compound belonging to the class of pyrrolidinones. Its unique structure, characterized by an aminomethyl group and a methoxyethyl substituent on the pyrrolidinone ring, suggests significant potential for various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- Aminomethyl group : Contributes to its interaction with biological targets.

- Methoxyethyl group : Enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily linked to its interactions with specific enzymes or receptors in biological systems. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related pyrrolidinones possess activity against multidrug-resistant bacterial strains, including Gram-negative bacteria. The compound's structure suggests it may share these properties.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Aminomethyl-Pyrrolidinone | E. coli | 0.5–1 μg/mL |

| 4-Aminomethyl-Pyrrolidinone | Acinetobacter baumannii | 8–16 μg/mL |

Neuroprotective Effects

The presence of the aminomethyl group in the compound may confer neuroprotective effects, similar to other compounds in its class. Research has suggested that pyrrolidinones can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the optimization of pyrrolidinone derivatives for antimicrobial activity against resistant strains. The findings indicated that modifications in the side chains significantly influenced their efficacy against pathogens .

- Neuroprotective Activity Investigation : Research conducted on related compounds demonstrated their ability to reduce neuronal cell death in models of neurodegeneration. The results suggested that these compounds could be potential candidates for treating neurodegenerative diseases .

- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis revealed that specific substitutions on the pyrrolidinone ring significantly affect biological activity. This analysis aids in understanding how structural modifications can enhance therapeutic potential .

Preparation Methods

Pyrrolidinone Ring Construction and N-Substitution

The starting point is often 2-pyrrolidone , a commercially available lactam. The nitrogen atom of 2-pyrrolidone is alkylated with a 2-methoxyethyl moiety using alkylating agents such as 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions. Typical bases include alkaline alcoholates (e.g., sodium or potassium alkoxides) and solvents like toluene or benzene to facilitate the nucleophilic substitution.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| N-alkylation | 2-pyrrolidone + 2-methoxyethyl halide | Basic medium (alkaline alcoholate), reflux in toluene or benzene | 1-(2-methoxyethyl)pyrrolidin-2-one |

Introduction of the Aminomethyl Group at the 4-Position

The key functionalization at the 4-position involves the introduction of an aminomethyl group. One established method is via the formation of a nitromethylene intermediate followed by reduction:

Formation of N-benzyl-2-pyrrolidone intermediate : 2-pyrrolidone is first reacted with a reactive benzylated compound (e.g., benzyl chloride or benzyl tosylate) to form N-benzyl-2-pyrrolidone.

Nitromethylene substitution : The N-benzyl-2-pyrrolidone undergoes reaction with a lower alkyl sulfate (such as dimethyl sulfate), an alkaline alcoholate, and nitromethane to yield N-benzyl-2-nitromethylene-pyrrolidine.

Reduction to aminomethyl derivative : The nitromethylene intermediate is reduced catalytically (e.g., hydrogenation over palladium on carbon) or chemically to give N-benzyl-2-aminomethyl-pyrrolidine, which upon debenzylation yields 2-aminomethyl-pyrrolidine.

Final coupling with 1-(2-methoxyethyl)pyrrolidin-2-one : The aminomethyl group is introduced at the 4-position of the pyrrolidinone ring, completing the synthesis of this compound.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Benzylation | 2-pyrrolidone + benzyl halide | Basic medium, reflux | N-benzyl-2-pyrrolidone |

| Nitromethylene formation | N-benzyl-2-pyrrolidone + dimethyl sulfate + nitromethane + alkaline alcoholate | Controlled temperature | N-benzyl-2-nitromethylene-pyrrolidine |

| Reduction | N-benzyl-2-nitromethylene-pyrrolidine + H2/catalyst or chemical reductant | Catalytic hydrogenation or chemical reduction | N-benzyl-2-aminomethyl-pyrrolidine |

| Debenzylation | N-benzyl-2-aminomethyl-pyrrolidine | Catalytic hydrogenolysis or chemical methods | 2-aminomethyl-pyrrolidine |

This process is adapted to introduce the aminomethyl group at the 4-position of the pyrrolidinone ring substituted at nitrogen with the 2-methoxyethyl group.

Industrial Preparation Methods

In industrial settings, the synthesis of this compound is optimized for scale, cost, and safety:

- Batch and continuous flow reactors are employed to control reaction times, temperatures, and mixing efficiently.

- Use of automated monitoring systems ensures consistent quality and yield.

- Catalytic hydrogenation steps are conducted under controlled pressure and temperature in specialized reactors to ensure complete reduction of nitro intermediates.

- Solvent recovery and recycling systems are integrated to minimize waste and environmental impact.

Reaction Conditions and Catalysts

- Alkylation reactions typically require mild to moderate heating (50–110 °C) in aprotic solvents such as toluene or benzene.

- Nitromethylene formation is performed under basic conditions with alkaline alcoholates (e.g., sodium methoxide) and requires careful control of temperature to avoid side reactions.

- Catalytic reduction commonly uses palladium on carbon (Pd/C) or Raney nickel catalysts under hydrogen atmosphere at pressures ranging from 1 to 5 atm and temperatures between 25–60 °C.

- Chemical reductions may employ reagents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Pyrrolidinone N-alkylation | 2-pyrrolidone, 2-methoxyethyl halide | Basic medium, reflux, aprotic solvent | Introduces 2-methoxyethyl group |

| Benzylation | Benzyl chloride/bromide/tosylate | Alkaline alcoholate, reflux | Protects nitrogen for further substitution |

| Nitromethylene formation | Dimethyl sulfate, nitromethane, alkaline alcoholate | Controlled temp, basic conditions | Introduces nitroalkene intermediate |

| Catalytic reduction | H2, Pd/C or Raney Ni | 1–5 atm H2, 25–60 °C | Reduces nitro group to amine |

| Debenzylation | Catalytic hydrogenolysis | Mild hydrogenation conditions | Removes benzyl protecting group |

| Final coupling | Aminomethyl intermediate + N-alkylated pyrrolidinone | Standard organic synthesis conditions | Yields target compound |

Research Findings and Notes

- The multi-step synthesis ensures regioselective functionalization at the 4-position and nitrogen atom.

- Use of benzyl protection is critical to avoid side reactions during nitromethylene formation.

- Catalytic hydrogenation is preferred for reduction steps due to cleaner reaction profiles and ease of catalyst recovery.

- Industrial methods focus on solvent choice and reaction parameters to maximize yield and minimize impurities.

- The process is adaptable for derivatives with different N-substituents or additional functional groups.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ±15% yield |

| Solvent | DMF > Toluene | Polarity-dependent |

| Catalyst | Ni(ClO4)2 | Cyclization efficiency |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.